

Physical and chemical properties of (S)-2-phenylmorpholine

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Compound of Interest

Compound Name: (S)-2-Phenylmorpholine

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An In-depth Technical Guide to (S)-2-phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and pharmacological properties of **(S)-2-phenylmorpholine**. It is intended to serve as a technical resource for professionals in research and drug development.

Core Physical and Chemical Properties

(S)-2-phenylmorpholine is a chiral organic compound. It presents as a colorless to pale yellow oil or liquid.^[1] All quantitative data regarding its properties are summarized in the table below for clarity and comparative ease.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	[2] [3]
Molecular Weight	163.22 g/mol	[3]
CAS Number	74572-15-9	[1]
Appearance	Colorless to light yellow liquid/oil	[1]
Boiling Point	278.6 ± 25.0 °C (Predicted)	[1]
Density	1.034 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.52 ± 0.40 (Predicted)	[1]
Optical Activity	46.25° (c=1g/100ml in DCM)	[1]
SMILES	C1CO--INVALID-LINK-- C1=CC=CC=C1	
Storage	Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C.	[1]

Experimental Protocols

2.1. Synthesis of **(S)-2-phenylmorpholine** from **(S)-tert-butyl 2-phenylmorpholine-4-carboxylate**

This protocol details a common method for the synthesis of **(S)-2-phenylmorpholine**.[\[1\]](#)[\[4\]](#)

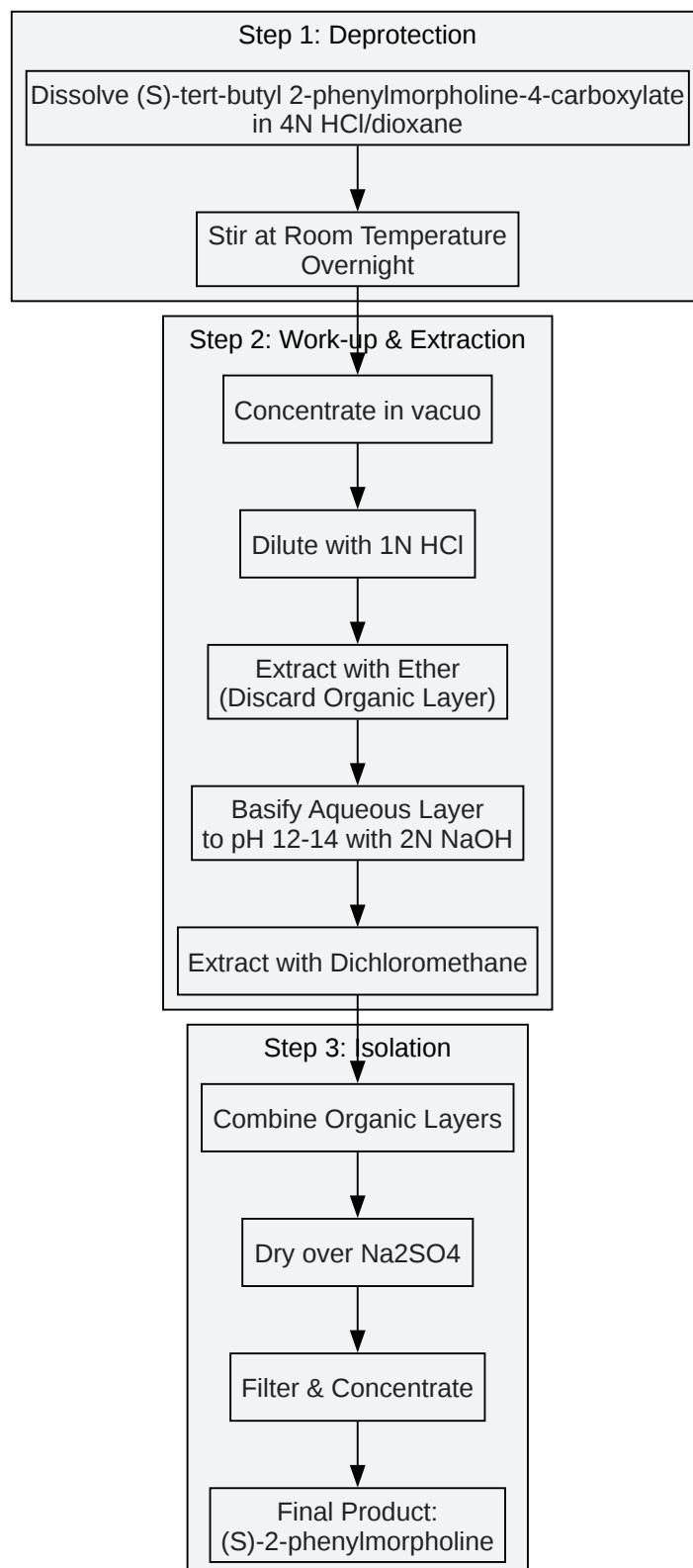
Materials:

- (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
- 4 N HCl in dioxane
- 1 N HCl
- 2 N NaOH

- Dichloromethane (DCM)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Deprotection: Dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of 4 N HCl in dioxane.
- Stir the reaction mixture at room temperature overnight.[\[1\]](#)[\[4\]](#)
- Work-up: Concentrate the mixture under vacuum.
- Dilute the residue with 1 N HCl.
- Extraction (1): Extract the aqueous phase with diethyl ether to remove organic impurities. The organic phase is discarded.[\[1\]](#)[\[4\]](#)
- Basification: Adjust the pH of the aqueous phase to between 12 and 14 using 2 N NaOH.[\[1\]](#)[\[4\]](#)
- Extraction (2): Extract the basified aqueous phase with dichloromethane (DCM).
- Drying and Isolation: Combine the organic phases from the DCM extraction, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in a vacuum to yield the crude product.[\[4\]](#)
- Confirmation: The structure of the resulting **(S)-2-phenylmorpholine** (617 mg, 78% yield) is confirmed by ^1H NMR analysis.[\[4\]](#)

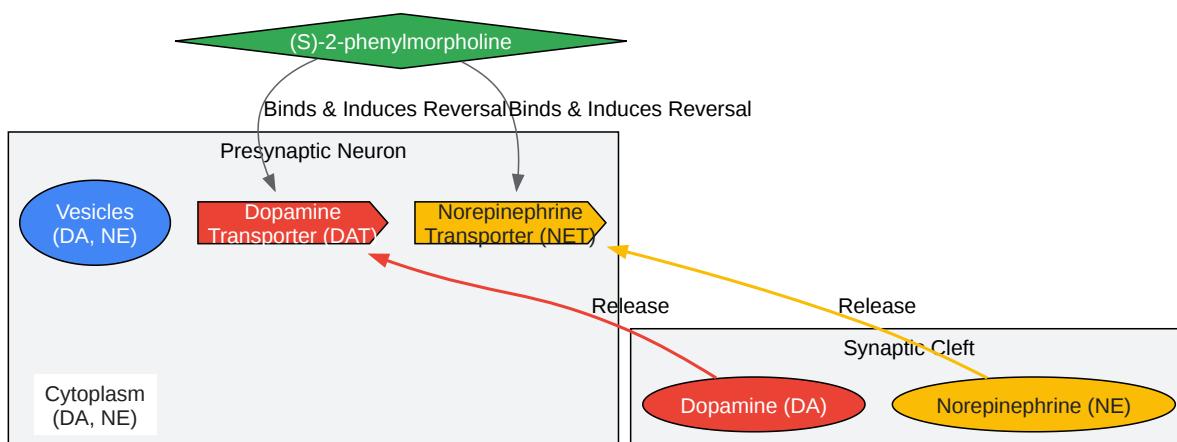
[Click to download full resolution via product page](#)**Synthesis Workflow for (S)-2-phenylmorpholine.**

Pharmacological Properties and Mechanism of Action

(S)-2-phenylmorpholine is the parent compound of the substituted phenylmorpholine class, which includes psychostimulant drugs like phenmetrazine.^{[2][5]} It functions as a potent norepinephrine-dopamine releasing agent (NDRA).^[2]

The primary mechanism of action involves the interaction with monoamine transporters. Specifically, it targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. By acting as a substrate for these transporters, it induces their reversal, leading to the non-vesicular release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.^{[2][6]} This increase in extracellular neurotransmitter levels is responsible for its stimulant effects.^[5] Its effect on the serotonin transporter (SERT) is significantly weaker.^[2]

Derivatives of 2-phenylmorpholine have been investigated for medical applications, including as anorectics and for the treatment of ADHD.^[5]



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Proposed Mechanism of **(S)-2-phenylmorpholine** as an NDRA.

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